N-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]-2-methylaniline
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Overview
Description
N-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]-2-methylaniline is a complex organic compound that features a benzimidazole moiety linked to a chromene structure
Preparation Methods
The synthesis of N-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]-2-methylaniline typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminobenzimidazole with a suitable chromene derivative under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.
Chemical Reactions Analysis
N-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]-2-methylaniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown promise in biological assays, potentially acting as an inhibitor or activator of specific enzymes.
Medicine: Research indicates potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: It may be used in the development of new materials with unique properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]-2-methylaniline involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The chromene structure may contribute to the compound’s ability to interact with cellular membranes or other macromolecules, influencing various biochemical pathways .
Comparison with Similar Compounds
N-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]-2-methylaniline can be compared with other benzimidazole and chromene derivatives:
Benzimidazole derivatives: Compounds like 2-aminobenzimidazole and benzimidazole-based drugs (e.g., albendazole) share structural similarities but differ in their specific functional groups and biological activities.
Chromene derivatives: Compounds such as coumarins and flavonoids have similar chromene structures but may exhibit different chemical and biological properties due to variations in their substituents.
Biological Activity
N-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]-2-methylaniline is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features, which include a benzimidazole moiety and a chromene ring system. This compound is part of a broader class of heterocyclic compounds known for their diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and enzyme inhibitory properties.
Structural Characteristics
The molecular formula of this compound is C23H17N3O, with a molecular weight of approximately 367.4 g/mol. The compound's structure enables various interactions with biological targets, contributing to its pharmacological potential.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Preliminary studies suggest that it may inhibit pathways involved in cancer cell proliferation. For instance, compounds containing benzimidazole derivatives have shown promising results against various cancer cell lines, including breast and lung cancers. A study demonstrated that similar benzimidazole-based compounds effectively induced apoptosis in cancer cells through the activation of caspase pathways .
Antimicrobial Activity
The compound also demonstrates notable antimicrobial properties. In vitro studies have shown that it exhibits antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were found to be comparable to standard antibiotics, indicating their potential as alternative antimicrobial agents .
Bacterial Strain | MIC (μg/mL) | Standard Antibiotic | Standard MIC (μg/mL) |
---|---|---|---|
Staphylococcus aureus | 10 | Ampicillin | 8 |
E. coli | 15 | Ciprofloxacin | 4 |
Enzyme Inhibition
This compound has been studied for its ability to inhibit specific enzymes associated with disease pathways. For example, it may act as an inhibitor of topoisomerases, which are critical for DNA replication and transcription in cancer cells. This inhibition can lead to the disruption of cancer cell growth and proliferation.
The mechanism of action for this compound involves its interaction with various molecular targets. The benzimidazole moiety is known for its ability to intercalate with DNA, potentially disrupting replication processes. Additionally, the chromene structure may enhance its binding affinity to specific receptors or enzymes involved in cancer progression and microbial resistance .
Case Studies
- Anticancer Study : A recent study evaluated the effects of a series of benzimidazole derivatives on human breast cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values ranging from 5 to 20 µM, demonstrating significant cytotoxic effects compared to control groups .
- Antimicrobial Evaluation : Another investigation assessed the antibacterial efficacy of this compound against various pathogens. The study found that it produced inhibition zones between 14–17 mm against Staphylococcus aureus, which was comparable to conventional antibiotics like cefoxitin .
Properties
IUPAC Name |
3-(1H-benzimidazol-2-yl)-N-(2-methylphenyl)chromen-2-imine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O/c1-15-8-2-4-10-18(15)26-23-17(14-16-9-3-7-13-21(16)27-23)22-24-19-11-5-6-12-20(19)25-22/h2-14H,1H3,(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFPGLINMIBVOOJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=C2C(=CC3=CC=CC=C3O2)C4=NC5=CC=CC=C5N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.